N-1-naphthyl-1-pyrrolidinecarboxamide
Description
N-1-Naphthyl-1-pyrrolidinecarboxamide is a pyrrolidine-derived carboxamide featuring a naphthyl substituent at the nitrogen atom of the pyrrolidine ring. Carboxamides and thioamides of pyrrolidine are studied for their conformational flexibility, hydrogen-bonding capabilities, and applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-naphthalen-1-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-10-3-4-11-17)16-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOKKBMLXCMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Structure and Properties
The substituent on the pyrrolidine nitrogen significantly influences molecular conformation and intermolecular interactions:
- Phenyl (C₆H₅) : Found in N-Phenylpyrrolidine-1-carbothioamide, this group enables planar arrangements and intermolecular N–H⋯S hydrogen bonds .
- 4-Chlorophenyl (C₆H₄Cl) : In N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, the electron-withdrawing Cl atom stabilizes the envelope conformation of the pyrrolidine ring and promotes N–H⋯O hydrogen bonding .
- Methyl (CH₃) : In N-Methylpyrrolidine-1-carbothioamide, the small alkyl group allows for tight crystal packing via C–H⋯S interactions and intramolecular H-bonding .
Functional Group Variations: Carboxamide vs. Carbothioamide
The replacement of oxygen (carboxamide) with sulfur (carbothioamide) alters hydrogen-bonding strength and molecular interactions:
- Carboxamide (C=O) : Forms stronger N–H⋯O bonds (e.g., in N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, R-factor = 0.046) .
- Carbothioamide (C=S) : Engages in weaker N–H⋯S interactions (e.g., in N-Phenylpyrrolidine-1-carbothioamide, R-factor = 0.045) . Despite weaker bonds, carbothioamides still stabilize polymeric chains via sulfur’s polarizability .
Key Insight : N-1-Naphthyl-1-pyrrolidinecarboxamide’s carboxamide group may enhance hydrogen-bonding efficacy compared to thioamide analogs, favoring crystalline order.
Crystallographic and Hydrogen-Bonding Features
Research Implications
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